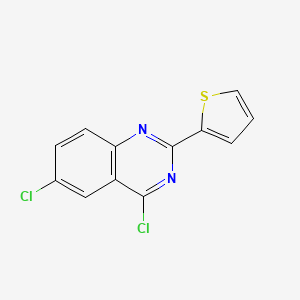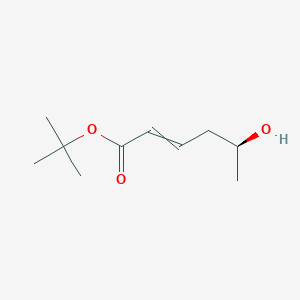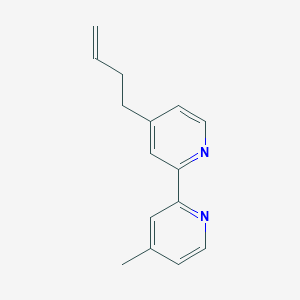![molecular formula C24H16N2O B14254162 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile CAS No. 189143-74-6](/img/structure/B14254162.png)
2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile: is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by the presence of benzyloxy and dicarbonitrile groups attached to the anthracene core, which can significantly influence its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydride, to form the benzyloxy anion. This anion is then reacted with a halogenated anthracene derivative to introduce the benzyloxy group.
Introduction of the Dicarbonitrile Groups: The next step involves the introduction of the dicarbonitrile groups at the 9 and 10 positions of the anthracene core. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the dicarbonitrile groups, converting them into primary amines.
Substitution: The anthracene core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
科学研究应用
Chemistry: 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in the visualization of biological processes at the molecular level.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
作用机制
The mechanism of action of 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is primarily related to its ability to interact with light. The compound can absorb photons and undergo electronic transitions, making it useful in photophysical applications. The presence of the benzyloxy and dicarbonitrile groups can influence the energy levels of the molecule, thereby affecting its photophysical behavior.
Molecular Targets and Pathways:
Photophysical Pathways: The compound can participate in processes such as fluorescence and phosphorescence, making it useful in applications like OLEDs and fluorescent probes.
Chemical Pathways: The benzyloxy and dicarbonitrile groups can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives with different properties.
相似化合物的比较
9,10-Dicyanoanthracene: This compound is similar in structure but lacks the benzyloxy group. It is also used in photophysical applications.
9,10-Dimethylanthracene: This compound has methyl groups instead of dicarbonitrile groups. It is known for its high fluorescence quantum yield.
Uniqueness: 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is unique due to the presence of both benzyloxy and dicarbonitrile groups. This combination of functional groups imparts distinct photophysical and chemical properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
189143-74-6 |
|---|---|
分子式 |
C24H16N2O |
分子量 |
348.4 g/mol |
IUPAC 名称 |
2-(phenylmethoxymethyl)anthracene-9,10-dicarbonitrile |
InChI |
InChI=1S/C24H16N2O/c25-13-23-19-8-4-5-9-20(19)24(14-26)22-12-18(10-11-21(22)23)16-27-15-17-6-2-1-3-7-17/h1-12H,15-16H2 |
InChI 键 |
IAMZQPXHNZKYPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


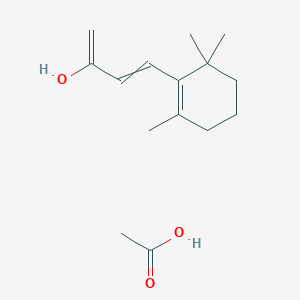
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
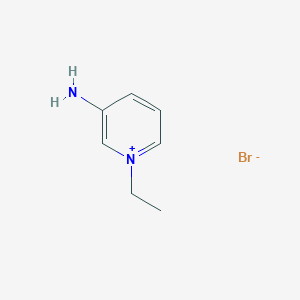
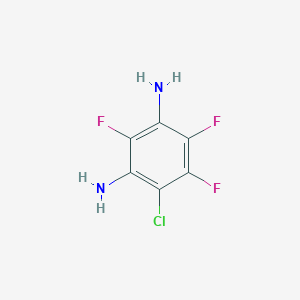
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
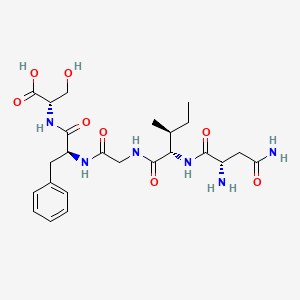

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
